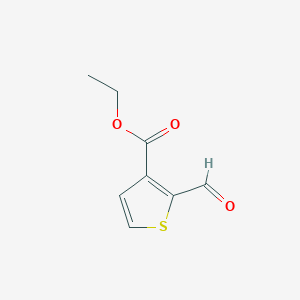

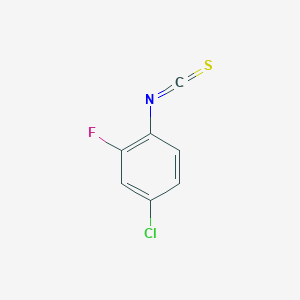

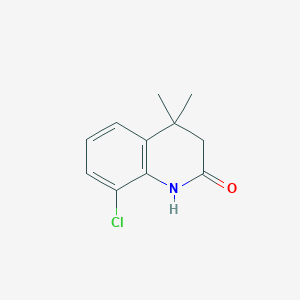

![molecular formula C7H7N3 B3029552 Imidazo[1,5-A]pyridin-8-amine CAS No. 697739-15-4](/img/structure/B3029552.png)

Imidazo[1,5-A]pyridin-8-amine

Übersicht

Beschreibung

Imidazo[1,5-a]pyridin-8-amine is a compound that belongs to the class of imidazo[1,5-a]pyridines, which are heterocyclic compounds containing a pyridine ring fused with an imidazole ring. These compounds have been the subject of extensive research due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridines has been achieved through various methods. One approach involves a transition-metal-free sp3 C-H amination reaction using molecular iodine, which allows for the efficient one-pot synthesis of imidazo[1,5-a]pyridine derivatives from 2-pyridyl ketones and alkylamines . Another method employs intramolecular cyclization of an iminium ion derived from the condensation of an amine with a substituted gamma-(1-imidazolyl)butyraldehyde, which has been used to produce farnesyltransferase inhibitor analogues . Additionally, a Pd-catalyzed amide coupling reaction has been utilized to synthesize imidazo[4,5-b]pyridines and -pyrazines, providing products with substitution at N1 and C2 .

Molecular Structure Analysis

The imidazo[1,5-a]pyridine core is a versatile architecture that has been used to generate new types of stable N-heterocyclic carbenes. The skeleton provides a platform for the synthesis of Rh(I) mono- and biscarbenes, as well as derivatives from mesoionic carbenes . The molecular structure of imidazo[1,5-a]pyridines allows for the formation of stable and efficient ligands in coordination chemistry.

Chemical Reactions Analysis

Imidazo[1,5-a]pyridines can undergo various chemical reactions, including oxidative intramolecular C-H amination, which is a key step in synthesizing polycyclic analogs such as 5H-pyrido[2',1':2,3]imidazo[4,5-b]indoles . They can also participate in tandem oxidative C-H amination/cyclizations catalyzed by copper, providing direct access to imidazo[1,2-a]pyridines . Moreover, imidazo[1,2-a]pyridines have been synthesized through a novel reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones with pyridin-2-amine .

Physical and Chemical Properties Analysis

The physical and optical properties of imidazo[1,5-a]pyridines have been characterized, revealing that these compounds strongly absorb UV radiation and exhibit fluorescence in the blue-green-yellow region . Some derivatives are capable of excited state intramolecular proton transfer (ESIPT), influencing their emission characteristics . The synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines has been reported, highlighting the broad substrate scope and good functional group tolerance of these compounds10.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmaceutical Research

Imidazo[1,5-a]pyridin-8-amine derivatives have been extensively studied in medicinal chemistry due to their potential therapeutic applications. For instance, the design and synthesis of 8-aminated-imidazo[1,2a]pyridines substituted at positions 2 and 6 demonstrated enhanced affinity towards the adenosine receptor A2A while maintaining low cytotoxicity. This suggests their potential in developing new drugs with selective target interactions (Boulahjar et al., 2018). Moreover, studies have also focused on the synthesis of various imidazo[1,5-a]pyridines as potential antiulcer agents, though the compounds showed more promise in cytoprotective properties rather than antisecretory activity (Starrett et al., 1989).

Chemical Synthesis Methods

The development of efficient synthesis methods for imidazo[1,5-a]pyridin-8-amine and its derivatives is a major area of research. Techniques such as metal-free sequential dual oxidative amination of C(sp3)-H bonds under ambient conditions (Yan et al., 2013), and copper-catalyzed tandem oxidative C–H amination/cyclizations (Pericherla et al., 2013) have been developed for the synthesis of imidazo[1,5-a]pyridines. These methods enable the creation of these compounds in an efficient and scalable manner, which is crucial for their potential pharmaceutical applications.

Heterocyclic Compound Synthesis

Imidazo[1,5-a]pyridin-8-amine is also significant in the synthesis of heterocyclic compounds, a key focus in pharmaceutical research. A study reported an electrochemical tandem sp3 (C–H) double amination for direct synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines (Wang et al., 2022). Another research highlighted a metal-free synthesis approach using elemental sulfur for sequential dual oxidative Csp3-H amination (Sheng et al., 2018). These methods are pivotal in exploring novel therapeutic agents.

Zukünftige Richtungen

Imidazo[1,5-A]pyridin-8-amine, being a significant structural component of a large number of agrochemicals and pharmaceuticals, has a promising future in the field of medicinal chemistry . Its synthesis has been a subject of intense research for numerous decades, and with the development of new synthetic methodologies, it’s expected that its applications will continue to expand .

Eigenschaften

IUPAC Name |

imidazo[1,5-a]pyridin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLFZTRHTAKIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC=C2C(=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666112 | |

| Record name | Imidazo[1,5-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,5-A]pyridin-8-amine | |

CAS RN |

697739-15-4 | |

| Record name | Imidazo[1,5-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

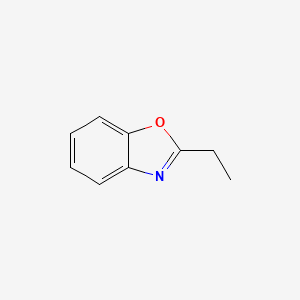

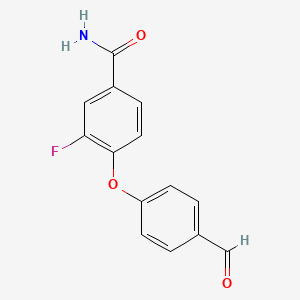

![(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3029470.png)

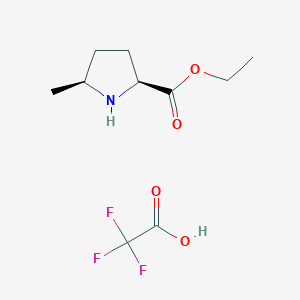

![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)